Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 g/mol . The compound is a light-yellow to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate . The InChI code is 1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3 . The Canonical SMILES representation is CC1CC(=O)C=C(C1C(=O)OC)C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has a complexity of 265 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 182.094294304 g/mol .Scientific Research Applications
Arylation Studies
The compound has been investigated in arylation reactions. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a derivative, undergoes regiospecific arylation at C-1 in good yield, as explored in the study of arylation by aryl-lead triacetates (Ackland & Pinhey, 1987).
Precursor to Alkyl-Substituted Cyclohexenones
It serves as a precursor in synthesizing various alkyl-substituted cyclohexenones, as demonstrated through multiple synthesis routes (Mcandrew, 1979).
Enaminone Evaluation for Anticonvulsant Activity
Certain derivatives, like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have been evaluated for anticonvulsant activity using models like amygdala kindling, with insights into structure-activity correlations (Scott et al., 1993).
Synthesis of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
The synthesis method of this compound and its analogues, focusing on regioselective cyclizations, has been established (Begbie & Golding, 1972).
Crystal and Molecular Docking Studies
Crystal structure and molecular docking studies have been conducted to explore potential pharmaceutical applications, including anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).
Electrochemical Studies
The compound's derivatives have been explored in electrochemical studies, such as understanding the stereochemistry of reaction in the Kolbe process (Hawkes, Utley, & Yates, 1976).
Enantioselectivity Studies
Studies on the enantioselectivity of derivatives in kinetic resolutions, exploring the effects of acyl chain length and branching, have been conducted (Sobolev et al., 2002).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential in this area (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHRKIZEPYPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456548 | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate | |
CAS RN |
67333-67-9 | |
Record name | 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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